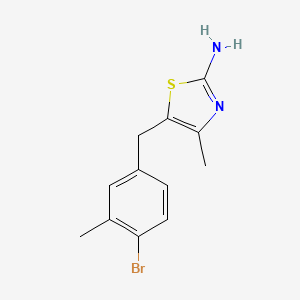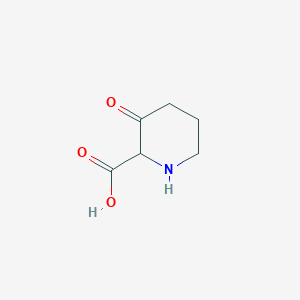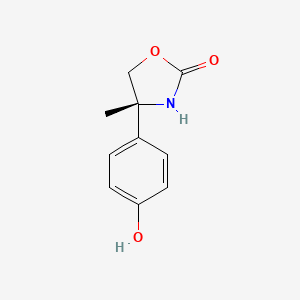
(R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one is a chiral oxazolidinone derivative This compound is notable for its unique structure, which includes a hydroxyphenyl group and a methyloxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one typically involves the reaction of 4-hydroxybenzaldehyde with ®-2-amino-2-methyl-1-propanol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of ®-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohols.
Substitution: Ether or ester derivatives.
Scientific Research Applications
®-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the oxazolidinone ring can participate in covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one: The enantiomer of the compound, which may exhibit different biological activities.
4-Hydroxyphenylglycine: A structurally related compound with a similar hydroxyphenyl group but different functional groups.
4-Hydroxyphenylacetic acid: Another related compound with a hydroxyphenyl group and a carboxylic acid functional group.
Uniqueness
®-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one is unique due to its chiral oxazolidinone ring, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(4R)-4-(4-hydroxyphenyl)-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-10(6-14-9(13)11-10)7-2-4-8(12)5-3-7/h2-5,12H,6H2,1H3,(H,11,13)/t10-/m0/s1 |
InChI Key |
VNHFDNLCNTUYTP-JTQLQIEISA-N |
Isomeric SMILES |
C[C@]1(COC(=O)N1)C2=CC=C(C=C2)O |
Canonical SMILES |
CC1(COC(=O)N1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


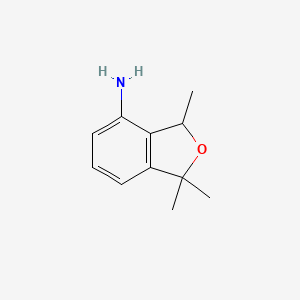
![2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11808278.png)


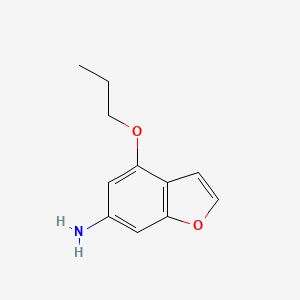
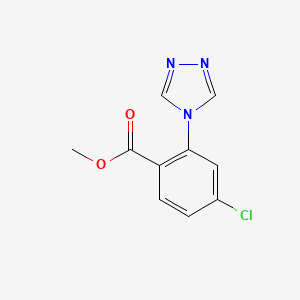
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11808309.png)
![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11808312.png)
